4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141008
InChI: InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11)
SMILES:
Molecular Formula: C6H7BrN2O3
Molecular Weight: 235.04 g/mol

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC20141008

Molecular Formula: C6H7BrN2O3

Molecular Weight: 235.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C6H7BrN2O3
Molecular Weight 235.04 g/mol
IUPAC Name 4-bromo-5-methoxy-2-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11)
Standard InChI Key ZBKTZNKTTNGHLI-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)OC)Br)C(=O)O

Introduction

Synthesis Methods

General Synthetic Strategies

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

  • Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

  • Bromination: Treatment with phosphorus tribromide (PBr₃) introduces the bromine substituent at position 4, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

  • Hydrolysis: Alkaline hydrolysis (e.g., NaOH in ethanol) converts the ester to the carboxylic acid derivative .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield
BrominationPBr₃, 80–100°C85–90%
Hydrolysis10% NaOH, RT70–75%

Industrial-Scale Production

Industrial methods optimize cost and efficiency using continuous flow processes. Catalysts such as palladium complexes enhance reaction selectivity, while advanced purification techniques (e.g., column chromatography) ensure high purity (>95%).

Chemical and Physical Properties

Structural Characteristics

X-ray crystallography reveals a planar pyrazole ring with substituents influencing molecular packing. The carboxylic acid group forms hydrogen bonds, enhancing stability . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 3.2 ppm (methyl), 3.8 ppm (methoxy), 12.5 ppm (carboxylic acid proton) .

  • IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Table 2: Physical Properties

PropertyValue
Density1.6 g/cm³
Boiling Point240°C
SolubilityModerate in polar solvents (e.g., DMSO)
LogP1.30

Biological Activities

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with selectivity over COX-1, reducing prostaglandin synthesis. Comparative studies indicate 40–60% inhibition at 10 μM, rivaling celecoxib.

Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for PI3K and CRAC inhibitors, critical in treating cancer and inflammatory diseases . For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, derived from this acid, is a key intermediate in drug synthesis .

Material Science

Its polar carboxylic acid group enables use in metal-organic frameworks (MOFs). Zinc-based complexes incorporating this ligand show promise in catalysis and gas storage .

Comparative Analysis

Positional Isomerism

Compared to 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, the positional shift of substituents alters reactivity. The 5-carboxylic acid isomer exhibits higher aqueous solubility (LogP = 1.30 vs. 1.45).

Table 3: Isomer Comparison

Property4-Bromo-5-carboxylic Acid5-Bromo-4-carboxylic Acid
Solubility25 mg/mL (H₂O)18 mg/mL (H₂O)
Anticancer IC₅₀20 μM35 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator